Propyl salicylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

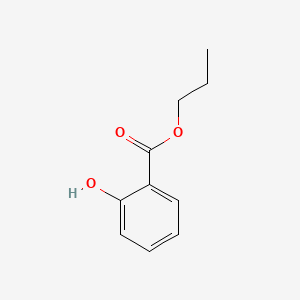

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFIOSVZIQOVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046790 | |

| Record name | Propyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-90-9, 29468-39-1 | |

| Record name | Propyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, hydroxy-, propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl Salicylate: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of propyl salicylate (B1505791), a salicylic (B10762653) acid ester. It covers its fundamental chemical properties, synthesis methodologies, analytical procedures, and known biological activities. This document is intended to serve as a comprehensive resource for professionals in research and drug development.

Core Chemical and Physical Properties

Propyl salicylate, also known as propyl 2-hydroxybenzoate, is an organic compound with applications in fragrances and cosmetics, and it possesses potential as a UV filter and topical anti-inflammatory agent.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 607-90-9 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| IUPAC Name | propyl 2-hydroxybenzoate | [3] |

| Synonyms | Salicylic acid n-propyl ester, Propyl o-hydroxybenzoate | [1][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 239-240 °C at 760 mmHg | [6] |

| Flash Point | 100.5 °C (213.0 °F) | [2][6] |

| Solubility | Moderately soluble in water, more soluble in organic solvents like ethanol. | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of salicylic acid with propanol (B110389). Several protocols exist, with variations in catalysts and energy sources to optimize yield and reaction time.

Experimental Protocol 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between salicylic acid and an excess of propanol to drive the equilibrium towards the formation of the ester.

Materials:

-

Salicylic acid

-

1-Propanol (B7761284) (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Reflux apparatus, separatory funnel, rotary evaporator

Procedure:

-

To a solution of salicylic acid in a large excess of anhydrous propanol, cautiously add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess propanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation if required.

Experimental Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time for the esterification process.

Materials:

-

Salicylic acid

-

1-Propanol

-

Alumina methanesulfonic acid (AMA) catalyst

-

Dichloromethane

-

Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave reactor, filtration apparatus

Procedure: [4]

-

In a microwave reactor vessel, mix salicylic acid, 1-propanol (1.5-2 molar equivalents), and AMA catalyst.

-

Irradiate the mixture with microwaves at a set temperature (e.g., 80°C for 8 minutes or 120°C for 20 minutes).[4]

-

After the reaction, cool the mixture and dilute it with dichloromethane.[4]

-

Filter the mixture and wash the filtrate with a sodium carbonate solution and then with water.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

Filter and concentrate the solution under reduced pressure to obtain this compound.[4]

Caption: Fischer-Speier Esterification of this compound.

Analytical Methodologies

For the quality control and quantification of this compound in various matrices, chromatographic techniques are commonly employed.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust method for the analysis of volatile esters like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A nonpolar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 250 °C at 20 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Mode: Split injection.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dimethylformamide).

-

Create a series of calibration standards by diluting the stock solution.

-

If analyzing a complex matrix, a sample extraction and clean-up procedure may be necessary.

-

Filter the final solution through a 0.45 µm syringe filter into a GC vial.

Data Analysis: The retention time for this compound is approximately 6.250 minutes under these conditions.[5][6][7] Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from the standards.

Caption: Workflow for GC-FID Analysis of this compound.

Biological Activity and Signaling Pathways

Salicylates, as a class of compounds, are well-known for their anti-inflammatory properties. While specific research on this compound is less extensive than on acetylsalicylic acid (aspirin) or salicylic acid, it is presumed to share similar mechanisms of action due to its core salicylic acid structure.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory action of salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[8][9] Salicylates can suppress the induction of COX-2, the isoform predominantly involved in inflammation.[10][11]

Modulation of the NF-κB Signaling Pathway

Salicylates have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[2][8] NF-κB is a critical regulator of genes involved in the inflammatory response. By preventing the degradation of the inhibitor of NF-κB (IκB), salicylates keep NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[2][3]

Caption: Inhibition of the NF-κB Signaling Pathway by Salicylates.

References

- 1. Sodium salicylate inhibits TNF-&agr-induced NF-κB activation, cell migration, invasion and ICAM-1 expression in human melanoma cells | Semantic Scholar [semanticscholar.org]

- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. sciepub.com [sciepub.com]

- 6. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 7. benchchem.com [benchchem.com]

- 8. Aspirin - Wikipedia [en.wikipedia.org]

- 9. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Propyl Salicylate from Salicylic Acid and Propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl salicylate (B1505791), a valuable compound in research and various industries, through the esterification of salicylic (B10762653) acid with propanol (B110389). The primary method discussed is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction. This document details various catalytic systems, reaction conditions, and purification protocols, presenting quantitative data in a structured format for easy comparison. Additionally, it includes a visual representation of the general experimental workflow.

Propyl salicylate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is an ester known for its characteristic wintergreen-like aroma and is utilized in fragrances, cosmetics, and as a research chemical.[1][2][3] The synthesis involves the reaction of salicylic acid with propanol, typically in the presence of an acid catalyst, to form the ester and water as a byproduct.[4][5] To drive the reversible reaction toward the product, an excess of the alcohol reactant is often used, or water is removed as it forms.[4][6][7]

Reaction Scheme: Fischer Esterification

The fundamental reaction for the synthesis of this compound is the Fischer esterification, as shown below:

C₇H₆O₃ (Salicylic Acid) + C₃H₈O (Propanol) ⇌ C₁₀H₁₂O₃ (this compound) + H₂O

This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of propanol.[8]

Experimental Protocols

Several methods have been developed for the synthesis of this compound, ranging from conventional heating with mineral acids to modern microwave-assisted techniques using novel catalysts. Below are detailed protocols for prominent methods.

Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst

This method represents the traditional approach to Fischer esterification.

Materials:

-

Salicylic acid

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid and an excess of n-propanol (e.g., a 1:4 molar ratio of acid to alcohol).[8]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.[6]

-

Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After cooling to room temperature, remove the excess propanol under reduced pressure using a rotary evaporator.[6]

-

Dissolve the residue in an organic solvent like diethyl ether.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted salicylic acid), and finally with brine.[6][8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6][9]

-

Purify the crude product by vacuum distillation to yield pure this compound.[10]

Protocol 2: Microwave-Assisted Synthesis with Alumina Methanesulfonic Acid (AMA) Catalyst

This protocol offers a more rapid and efficient synthesis using microwave irradiation.[4][9]

Materials:

-

Salicylic acid

-

n-Propanol

-

Alumina methanesulfonic acid (AMA) catalyst

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave reaction vessel equipped with a magnetic stirrer, mix salicylic acid (1 mol), n-propanol (1.5-2 mol), and AMA catalyst.[9]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80°C for 8 minutes or 120°C for 20 minutes).[4][9]

-

After the reaction, cool the mixture to room temperature.

-

Dilute the mixture with dichloromethane and filter to remove the catalyst.[9]

-

Wash the filtrate with a saturated sodium carbonate solution and then with water.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product.[9]

Protocol 3: Microwave-Assisted Synthesis using an Ionic Liquid

This method utilizes an ionic liquid as both a catalyst and a solvent, providing a green chemistry approach.[4][11]

Materials:

-

Salicylic acid (0.1 mol)

-

n-Propanol (0.15 mol)

-

Ionic liquid [bmim]BF₄ (20 mL)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Distilled water

Procedure:

-

Add salicylic acid and n-propanol to a round-bottom flask containing the ionic liquid [bmim]BF₄.[11]

-

Equip the flask with a reflux condenser and place it in a microwave oven.

-

Irradiate the mixture at a power of 250W for 25 minutes.[11]

-

After the reaction, cool the solution to room temperature.

-

Wash the reaction mixture with a saturated Na₂CO₃ solution until neutral. Upon stirring, the this compound will separate from the aqueous phase, while the ionic liquid remains dissolved in the water.[11]

-

Separate the organic layer (this compound) and wash it repeatedly with distilled water to remove any residual ionic liquid.[11]

-

Dry the final product, for instance, under an infrared lamp, to obtain pure this compound.[11]

Quantitative Data Summary

The efficiency of this compound synthesis varies significantly with the chosen methodology. The following table summarizes quantitative data from various reported procedures.

| Method | Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | Alumina Methanesulfonic Acid (AMA) | 1:1.5-2 | 120 | 20 min | 96 | [4][9] |

| Microwave-Assisted | Ionic Liquid ([bmim]BF₄) | 1:1.5 | Microwave (250W) | 25 min | 92.25 | [11] |

| Brønsted Acidic Ionic Liquids | [Hmim]BF₄ | 1:1:1 (Acid:Alcohol:IL) | 115 | 10 h | 86 | [12] |

| Solid Acid Catalyst | Phosphomolybdic Acid | 1:2 | Reflux | 4 h | 80.5 | [10] |

Visualizing the Workflow and Reaction Pathway

To better illustrate the processes involved, the following diagrams created using the DOT language are provided.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 607-90-9 [thegoodscentscompany.com]

- 4. This compound | 607-90-9 | Benchchem [benchchem.com]

- 5. praxilabs.com [praxilabs.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. youtube.com [youtube.com]

- 9. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]

- 11. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Propyl Salicylate in the Plant Kingdom: A Technical Whitepaper on its Occurrence, Analysis, and Experimental Utility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylates are a well-established class of phenolic compounds in plants, with salicylic (B10762653) acid and its methyl ester, methyl salicylate (B1505791), playing pivotal roles in plant defense, signaling, and development. This technical guide addresses the specific case of propyl salicylate, a compound whose natural occurrence in plants has been a subject of conflicting information. Through a comprehensive review of scientific literature and chemical databases, this whitepaper concludes that This compound is not a confirmed naturally occurring compound in plants.

The assertion of its presence in Solanum lycopersicum (tomato), as noted in some databases, is not substantiated by primary scientific literature. In contrast, multiple industry and chemical reference sources explicitly state that this compound is not found in nature.

Despite its apparent absence as an endogenous compound, this compound holds relevance for plant science researchers. It has been utilized as an exogenous treatment in studies to probe the physiological responses of plants to different salicylate esters. This guide will provide an in-depth analysis of the evidence regarding its natural occurrence, detail the established biosynthetic pathways of related, naturally occurring salicylates for context, and describe experimental protocols involving the application of this compound in plant research.

The Natural Occurrence of this compound: An Unsubstantiated Claim

The question of whether this compound is a natural plant product is met with contradictory information in public databases versus specialized chemical and fragrance industry sources.

The PubChem Claim and Lack of Primary Evidence

The PubChem database, a major public repository for chemical information, states that "this compound has been reported in Solanum lycopersicum with data available".[1] This entry cites the "LOTUS - the natural products occurrence database" as a source. However, a thorough search of primary scientific literature, including numerous studies on the volatile organic compounds (VOCs) of Solanum lycopersicum, fails to identify any study that has detected and reported the presence of endogenous this compound in tomato fruit, leaves, or any other tissue.[2][3][4] Extensive analyses of tomato volatiles have identified a wide range of compounds, including other salicylates like methyl salicylate, but this compound is conspicuously absent from these reports.[3][4]

Evidence for a Synthetic Origin

In stark contrast to the unsubstantiated claim of its natural occurrence, multiple databases catering to the fragrance, flavor, and chemical industries explicitly state that this compound is "not found in nature".[5][6] These resources characterize it as a synthetic fragrance agent. This consensus from industries that heavily rely on the distinction between natural and synthetic compounds provides strong evidence against its natural origin.

Context: Naturally Occurring Salicylates in Plants

To understand the significance of this compound's apparent absence in nature, it is essential to consider the well-documented roles of its close chemical relatives, salicylic acid and methyl salicylate.

Salicylic Acid (SA)

Salicylic acid is a key phytohormone that regulates numerous aspects of plant life, including growth, development, and, most notably, defense against pathogens.[7][8] It is a central signaling molecule in the activation of both local and systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that develops after an initial pathogen attack.[9]

Methyl Salicylate (MeSA)

Methyl salicylate, the methyl ester of salicylic acid, is a volatile organic compound produced by many plant species. It serves as a mobile signal in plant defense. For instance, it can act as an airborne signal to communicate the presence of a threat to neighboring plants or to other parts of the same plant, where it is converted back to salicylic acid to trigger a defense response.[9][10] It is also a significant component of the aroma of many fruits, including tomatoes.[3][4]

Biosynthesis of Salicylic Acid and Methyl Salicylate

The biosynthesis of salicylic acid in plants primarily occurs through two pathways originating from chorismate, the final product of the shikimate pathway. The isochorismate synthase (ICS) pathway is considered the major route in plants like Arabidopsis thaliana, while the phenylalanine ammonia-lyase (PAL) pathway also contributes. Once synthesized, salicylic acid can be converted to methyl salicylate by the enzyme salicylic acid methyltransferase (SAMT).[4]

Caption: Biosynthesis of Salicylic Acid and Methyl Salicylate in Plants.

Experimental Use of this compound in Plant Science

While not an endogenous compound, this compound has been used as a tool in plant physiology research to study the effects of different salicylate esters.

Study of Stomatal Closure in Arabidopsis thaliana

A study investigating the modulation of stomatal closure by various salicylates in Arabidopsis thaliana included this compound alongside salicylic acid, methyl salicylate, and other esters. The research aimed to compare the efficacy of these different forms in inducing stomatal closure, a key plant response to stress. This use of this compound as an exogenous agent allows researchers to dissect the structure-activity relationships of salicylate compounds in plant signaling pathways.

Potential for Future Research

The use of this compound in such studies opens avenues for further investigation into how plants perceive and respond to different chemical forms of defense-related signals. By comparing the effects of this compound with naturally occurring salicylates, researchers can gain insights into the specificity of receptor binding and downstream signaling events.

Methodologies for Salicylate Analysis in Plants

The identification and quantification of salicylates in plant tissues require sensitive and specific analytical techniques. The methods described below are standard for the analysis of naturally occurring salicylates and would be applicable for detecting this compound if it were present or applied exogenously.

Extraction

Salicylates are typically extracted from homogenized plant tissue using organic solvents. A common method involves extraction with methanol, followed by partitioning with an immiscible solvent like n-hexane to remove nonpolar compounds.

Example Protocol for Salicylic Acid Extraction:

-

Freeze approximately 150 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with 90% methanol, followed by a second extraction with 100% methanol.

-

Combine the extracts and dry them under a stream of nitrogen gas.

-

Resuspend the dried extract in trichloroacetic acid (5%).

-

Partition the salicylates into an organic phase by adding a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) (1:1, v/v).

-

Collect the upper organic layer and dry it again under nitrogen gas before analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like salicylate esters.

General GC-MS Protocol:

-

Derivatization (for non-volatile salicylates): Salicylic acid is often derivatized (e.g., by methylation) to increase its volatility for GC analysis.

-

Injection: The prepared sample is injected into the GC, where it is vaporized.

-

Separation: The volatile compounds are separated on a capillary column based on their boiling points and interactions with the column's stationary phase.

-

Detection: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

A study on the analysis of short-chain alkyl salicylate esters reported the following retention times on a nonpolar GC column:

-

Methyl salicylate: 3.520 minutes

-

Ethyl salicylate: 4.606 minutes

-

This compound: 6.250 minutes

-

Butyl salicylate: 8.263 minutes

This demonstrates that this compound is readily separable from other common salicylate esters by GC.

Table 1: GC Retention Times of Short-Chain Salicylate Esters

| Compound | Retention Time (minutes) |

|---|---|

| Methyl Salicylate | 3.520 |

| Ethyl Salicylate | 4.606 |

| This compound | 6.250 |

| Butyl Salicylate | 8.263 |

Data from a study using a nonpolar GC column.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of exogenously applied this compound on plants.

Caption: Workflow for Exogenous Application of this compound in Plant Studies.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is not a naturally occurring compound in plants. The unsubstantiated report of its presence in Solanum lycopersicum highlights the importance of consulting primary literature to verify claims in public databases.

For researchers in plant science and drug development, the key takeaways are:

-

This compound should be considered a synthetic compound in the context of plant biology.

-

Its structural similarity to naturally occurring, bioactive salicylates makes it a useful tool for comparative studies on the perception and signaling of these compounds in plants.

-

Standard analytical techniques like GC-MS are effective for the identification and quantification of this compound in experimental settings.

Future research could leverage this compound and other synthetic salicylate esters to further elucidate the specific structural requirements for binding to plant salicylate receptors and to modulate plant defense and stress responses. Such studies could inform the development of novel, safe, and effective compounds for enhancing crop resilience and productivity.

References

- 1. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A family of methyl esterases converts methyl salicylate to salicylic acid in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparing the Flavor Characteristics of 71 Tomato (Solanum lycopersicum) Accessions in Central Shaanxi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional analysis of a tomato salicylic acid methyl transferase and its role in synthesis of the flavor volatile methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 607-90-9 [thegoodscentscompany.com]

- 6. This compound, 607-90-9 [perflavory.com]

- 7. scialert.net [scialert.net]

- 8. Endogenous salicylic acid shows different correlation with baicalin and baicalein in the medicinal plant Scutellaria baicalensis Georgi subjected to stress and exogenous salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

Propyl Salicylate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl salicylate (B1505791), the propyl ester of salicylic (B10762653) acid, is an aromatic compound with a growing body of research highlighting its diverse biological activities. Like other salicylates, it is recognized for its anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides an in-depth overview of the core biological activities of propyl salicylate, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and development.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and pain-relieving effects of this compound are primarily attributed to its modulation of the inflammatory cascade, particularly through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

This compound, like other non-acetylated salicylates, is understood to be a reversible, competitive inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound effectively reduces the production of these pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.[1]

The signaling pathway for prostaglandin synthesis and its inhibition by salicylates is depicted below:

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory and immune responses. Salicylates have been shown to inhibit the activation of NF-κB.[2][3] This inhibition prevents the transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), further contributing to the anti-inflammatory effects of this compound.

The diagram below illustrates the inhibitory effect of salicylates on the NF-κB signaling pathway:

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 | Assay Conditions | Reference |

| Sodium Salicylate | COX-2 | ~5 µg/mL | IL-1β-induced human A549 cells | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the ability of this compound to reduce acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into groups (n=6): Vehicle control, this compound (various doses), and Standard drug.

-

Drug Administration: Administer the vehicle, this compound, or standard drug orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

The workflow for this experimental protocol is outlined in the diagram below:

Antimicrobial Activity

This compound has demonstrated activity against various pathogens. Its mechanism of action is thought to involve the disruption of bacterial cellular processes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

While specific MIC values for this compound are not widely reported, studies on the closely related methyl salicylate provide an indication of its potential antimicrobial efficacy. Salicylic acid microcapsules have been shown to have an MIC and Minimum Bactericidal Concentration (MBC) of 4 mg/mL against both Escherichia coli and Staphylococcus aureus.[5]

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Salicylic Acid Microcapsules | Escherichia coli | 4 | [5] |

| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound against specific bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

The workflow for the broth microdilution assay is illustrated below:

Antioxidant Activity

Salicylates are known to possess antioxidant properties, which may contribute to their overall anti-inflammatory effects. The antioxidant mechanism of salicylates can involve the scavenging of free radicals.

Quantitative Data: Antioxidant Activity

Specific IC50 values for the antioxidant activity of this compound from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not extensively documented. However, studies on various salicylic acid derivatives have demonstrated their radical scavenging capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward spectrophotometric method for evaluating the antioxidant capacity of a compound.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH solution (in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add the this compound solutions to the DPPH solution in test tubes or a 96-well plate.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

The workflow for the DPPH assay is depicted in the following diagram:

Conclusion

This compound exhibits a range of biological activities, with its anti-inflammatory and analgesic effects being the most prominent. These activities are mediated through the inhibition of key inflammatory pathways, including the cyclooxygenase and NF-κB signaling pathways. Furthermore, its demonstrated antimicrobial and potential antioxidant properties suggest a broader therapeutic potential. This technical guide provides a foundational understanding of the biological activities of this compound, supported by available data and standardized experimental protocols. Further research is warranted to fully elucidate the specific quantitative aspects of its bioactivities and to explore its full therapeutic applications.

References

- 1. This compound | 607-90-9 | Benchchem [benchchem.com]

- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Propyl Salicylate: An In-Depth Technical Guide to its Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is a compound with recognized anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the core pharmacological mechanisms underlying its therapeutic effects. A growing body of evidence points to a multi-targeted mode of action, primarily involving the inhibition of cyclooxygenase (COX) enzymes, modulation of Transient Receptor Potential (TRP) channels, and interference with the nuclear factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Pharmacological Mechanisms

Propyl salicylate exerts its pharmacological effects through several key molecular pathways, contributing to its anti-inflammatory and analgesic activities.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary and most well-established mechanism of action for salicylates, including this compound, is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[1] While acetylated salicylates like aspirin (B1665792) cause irreversible inhibition, non-acetylated salicylates such as this compound are believed to act as reversible, competitive inhibitors of the COX enzyme.[1]

Modulation of Transient Receptor Potential (TRP) Channels

Recent research has highlighted the role of TRP channels in pain sensation and the mechanism of action of some analgesics. This compound is thought to interact with specific TRP channels, contributing to its analgesic effects. Evidence suggests that methyl salicylate, a closely related compound, is an agonist for TRPA1 and TRPV1 channels. While specific quantitative data for this compound is still emerging, its structural similarity suggests a comparable mode of action. Activation of these channels on sensory neurons can lead to a complex series of events that ultimately result in desensitization and a reduction in pain signaling.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a critical role in regulating the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. Salicylates have been shown to inhibit the activation of NF-κB. This inhibition is not a direct interaction with NF-κB itself but is proposed to occur through the inhibition of IκB kinase (IKK), an enzyme essential for NF-κB activation. By suppressing the NF-κB pathway, this compound can downregulate the production of a wide array of pro-inflammatory mediators, thus contributing significantly to its anti-inflammatory effects.

Quantitative Pharmacological Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical data points that are crucial for evaluating the pharmacological profile of such a compound. Researchers are encouraged to perform specific assays to determine these values for this compound.

| Parameter | Target | Typical Value Range (for Salicylates) | Assay Type |

| IC50 | COX-1 | 1 - 100 µM | In vitro enzyme inhibition assay |

| IC50 | COX-2 | 0.1 - 50 µM | In vitro enzyme inhibition assay |

| EC50 | TRPA1 | 10 - 500 µM | Calcium imaging or patch clamp |

| EC50 | TRPV1 | 5 - 200 µM | Calcium imaging or patch clamp |

| IC50 | NF-κB Activation | 1 - 50 µM | Luciferase reporter assay |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the pharmacological mechanisms of this compound.

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin or Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme immunoassay (EIA) kit for Prostaglandin (B15479496) E2 (PGE2)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the various concentrations of this compound or the positive control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug at a high concentration).

-

Measure the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for COX Inhibition Assay

Caption: Workflow for determining the COX inhibitory activity of this compound.

TRP Channel Activity Assay (Calcium Imaging)

This protocol describes a method to assess the ability of this compound to activate TRPA1 and TRPV1 channels using a cell-based calcium imaging assay.

Materials:

-

HEK293 cells stably expressing human TRPA1 or TRPV1

-

Fura-2 AM or other calcium-sensitive fluorescent dye

-

This compound (test compound)

-

Allyl isothiocyanate (AITC) for TRPA1 or Capsaicin for TRPV1 (positive controls)

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS)

-

Fluorescence microscope with an imaging system

-

96-well black-walled, clear-bottom plates

Procedure:

-

Seed the HEK293 cells expressing the target TRP channel in 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Acquire baseline fluorescence images for a set period.

-

Add different concentrations of this compound or the positive control to the wells.

-

Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the cellular response.

-

Determine the EC50 value by plotting the peak response against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for TRP Channel Calcium Imaging Assay

Caption: Workflow for assessing TRP channel activation by this compound.

NF-κB Reporter Gene Assay

This protocol is used to investigate the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

-

A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293 or HeLa cells)

-

Tumor necrosis factor-alpha (TNF-α) or other NF-κB activators

-

This compound (test compound)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the reporter cell line in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Workflow for NF-κB Reporter Assay

Caption: Workflow for evaluating the inhibitory effect of this compound on NF-κB signaling.

In Vivo Analgesic Activity: Hot Plate Test

This protocol describes the hot plate test, a common method to evaluate the central analgesic activity of compounds in rodents.[2]

Materials:

-

Hot plate apparatus with adjustable temperature

-

Mice or rats

-

This compound (test compound)

-

Morphine (positive control)

-

Vehicle (e.g., saline, DMSO)

-

Timer

Procedure:

-

Administer this compound, vehicle, or morphine to the animals via an appropriate route (e.g., intraperitoneal, oral).

-

At a predetermined time after administration (e.g., 30 minutes), place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).[2]

-

Start the timer immediately.

-

Observe the animal for signs of pain, such as licking of the hind paws or jumping.

-

Record the latency time, which is the time taken for the animal to show a pain response.[2]

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.

Workflow for Hot Plate Test

Caption: Workflow for assessing the analgesic activity of this compound using the hot plate test.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This protocol outlines the writhing test, a model used to assess the peripheral analgesic activity of compounds.[3][4]

Materials:

-

Mice

-

Acetic acid solution (e.g., 0.6%)

-

This compound (test compound)

-

Aspirin or other NSAID (positive control)

-

Vehicle

-

Observation chambers

Procedure:

-

Administer this compound, vehicle, or the positive control to the mice.

-

After a set period (e.g., 30 minutes), inject acetic acid intraperitoneally to induce writhing.[5][6]

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).[5]

-

A reduction in the number of writhes compared to the vehicle-treated group indicates a peripheral analgesic effect.

-

Calculate the percentage of inhibition of writhing.

Workflow for Acetic Acid-Induced Writhing Test

Caption: Workflow for evaluating the peripheral analgesic effect of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the pharmacological action of this compound.

Prostaglandin Synthesis Pathway and COX Inhibition

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

NF-κB Signaling Pathway and its Inhibition by Salicylates

Caption: Salicylates inhibit the IKK complex, preventing NF-κB activation.

Conclusion

This compound demonstrates a multifaceted pharmacological profile, primarily driven by its ability to inhibit COX enzymes, modulate TRP channels, and suppress the NF-κB signaling pathway. This combination of actions underlies its anti-inflammatory and analgesic effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and a deeper understanding of this compound's therapeutic potential. Further research is warranted to fully elucidate the specific quantitative aspects of this compound's interactions with its molecular targets.

References

- 1. This compound | 607-90-9 | Benchchem [benchchem.com]

- 2. Hot plate test - Wikipedia [en.wikipedia.org]

- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 5. ajpp.in [ajpp.in]

- 6. rjptsimlab.com [rjptsimlab.com]

Spectroscopic Profile of Propyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl salicylate (B1505791), a compound of interest in various scientific and pharmaceutical applications. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and quality control.

Chemical Structure and Properties

Propyl salicylate (C₁₀H₁₂O₃) is the ester of salicylic (B10762653) acid and propanol. Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl group and a propoxycarbonyl group in an ortho arrangement.

Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.94 | Singlet | 1H | Ar-OH |

| ~7.80 | Doublet of Doublets | 1H | Ar-H |

| ~7.45 | Multiplet | 1H | Ar-H |

| ~6.90 | Multiplet | 2H | Ar-H |

| ~4.25 | Triplet | 2H | -OCH₂- |

| ~1.80 | Sextet | 2H | -CH₂-CH₃ |

| ~1.00 | Triplet | 3H | -CH₃ |

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170.5 | C=O (Ester) |

| ~161.8 | C-OH (Aromatic) |

| ~135.9 | Ar-CH |

| ~130.0 | Ar-CH |

| ~119.0 | Ar-CH |

| ~117.6 | Ar-CH |

| ~112.5 | Ar-C (quaternary) |

| ~66.5 | -OCH₂- |

| ~22.0 | -CH₂- |

| ~10.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3200 (broad) | O-H stretch | Phenolic -OH |

| ~3070 | C-H stretch | Aromatic C-H |

| ~2970 | C-H stretch | Aliphatic C-H |

| ~1680 | C=O stretch | Ester C=O |

| ~1610, ~1485 | C=C stretch | Aromatic C=C |

| ~1250 | C-O stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is for electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 180 | ~15-20 | [M]⁺ (Molecular ion) |

| 138 | ~18 | [M - C₃H₆]⁺ |

| 121 | ~26 | [M - C₃H₅O]⁺ |

| 120 | 100 | [M - C₃H₆O]⁺ (Base peak) |

| 92 | ~20-27 | [C₆H₄O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR spectrometer

-

Pulse Program: Standard single-pulse sequence (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

3.1.3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR spectrometer

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

3.1.4. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol

3.2.1. Sample Preparation (Thin Film Method):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of liquid this compound directly onto the ATR crystal.

-

Acquire the spectrum.

3.2.2. Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Mode: Transmittance or Absorbance

3.2.3. Data Processing:

-

Perform a background scan with no sample present.

-

Ratio the sample scan against the background scan to obtain the final spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry Protocol

3.3.1. Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

3.3.2. Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: ~200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-300

3.3.3. Data Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M]⁺).

-

Identify the major fragment ions and the base peak.

-

Correlate the fragmentation pattern with the structure of this compound.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Propyl Salicylate Solubility: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of propyl salicylate (B1505791) in various solvents, catering to researchers, scientists, and professionals in drug development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to illustrate the experimental process.

Core Topic: Solubility of Propyl Salicylate

This compound (C₁₀H₁₂O₃), the ester of salicylic (B10762653) acid and n-propanol, is a colorless to pale yellow liquid with a characteristic sweet, floral scent.[1] Its utility in pharmaceuticals, cosmetics, and as a fragrance is significantly influenced by its solubility profile.[1] Understanding its solubility in different solvent systems is crucial for formulation development, ensuring bioavailability, and predicting its behavior in various applications.[2][3] The ester group in this compound enhances its lipid solubility, which can improve skin permeation.[4]

Quantitative Solubility Data

The solubility of this compound varies across different solvents, a critical consideration for its application. Generally, it is moderately soluble in water but demonstrates higher solubility in organic solvents.[1] The following table summarizes the quantitative solubility of this compound in a range of solvents at 25°C.

| Solvent | Solubility (g/L) at 25°C[5] |

| Water | 0.2 |

| Methanol | 1663.73 |

| Ethanol | 1437.75 |

| Isopropanol | 1160.08 |

| n-Propanol | 1134.71 |

| n-Butanol | 1153.09 |

| Isobutanol | 856.25 |

| sec-Butanol | 1059.07 |

| n-Pentanol | 593.59 |

| n-Octanol | 201.73 |

| Acetone | 1654.55 |

| 2-Butanone | 1115.18 |

| Ethyl Acetate | 703.89 |

| Methyl Acetate | 764.5 |

| n-Butyl Acetate | 496.03 |

| Diethyl Ether | Not explicitly found, but related salicylates are soluble[6][7] |

| Chloroform | 1178.47 |

| Toluene | 298.04 |

| n-Hexane | 24.84 |

| Cyclohexane | 54.82 |

| Acetonitrile | 791.22 |

| Dimethyl Sulfoxide (DMSO) | 2684.66 |

| Dimethylformamide (DMF) | 4092.45 |

| 1,4-Dioxane | 1186.34 |

| Tetrahydrofuran (THF) | 1856.65 |

| Ethylene Glycol | 222.93 |

| N-Methyl-2-pyrrolidone (NMP) | 1766.0 |

| 1,2,4-Trichlorobenzene | 426.38 |

| 4-Methylpyridine | 1071.97 |

| Dibutyl ether | 187.4 |

| 2,6-Dimethyl-4-heptanol | 113.0 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in research and development. Several robust methods are employed for this purpose.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[8][9]

Principle: An excess amount of the solid solute is added to a specific solvent and agitated at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial.[8][9]

-

Equilibration: Place the sealed container in a shaker bath set to a constant temperature. The mixture is agitated for a predetermined period (often 24-72 hours) to ensure equilibrium is reached.[2][9]

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution.[9] Filtration should be performed using a filter that does not interact with the solute or solvent.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, or gas chromatography (GC).[2][9] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.[2][3]

Potentiometric Titration

For ionizable compounds, potentiometric titration can be a powerful tool for solubility determination, particularly for assessing pH-dependent solubility.[9][10]

Principle: The method involves titrating a solution of the compound with an acid or a base and monitoring the pH. Changes in the pH profile can be used to determine the point at which the compound precipitates, thus revealing its solubility limit at a specific pH.[10][11]

Detailed Methodology:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent system.

-

Titration: Titrate the solution with a standardized solution of a strong acid or base.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter and electrode system as the titrant is added.[12]

-

Data Analysis: Plot the pH against the volume of titrant added. The point of precipitation, and therefore the solubility, can be determined from inflections or changes in the slope of the titration curve.[11]

Spectroscopic Methods

Spectroscopic techniques offer rapid and sensitive means for determining solubility, often employed in high-throughput screening.[13][14]

Principle: These methods rely on the relationship between the concentration of a substance and its absorbance or scattering of light.

Detailed Methodology (UV-Vis Spectrophotometry):

-

Sample Preparation: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest to create a calibration curve based on Beer's Law.[15]

-

Equilibration and Separation: Prepare saturated solutions using the shake-flask method and separate the supernatant as described above.

-

Absorbance Measurement: Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.[16][17]

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the saturated solution.[15]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

References

- 1. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | 607-90-9 | Benchchem [benchchem.com]

- 5. scent.vn [scent.vn]

- 6. Isothis compound - Wikipedia [en.wikipedia.org]

- 7. Ethyl salicylate - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. wjpps.com [wjpps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. odinity.com [odinity.com]

- 16. medcraveonline.com [medcraveonline.com]

- 17. jchps.com [jchps.com]

Theoretical Framework for the Stability Analysis of Propyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the stability of propyl salicylate (B1505791). While direct computational studies on propyl salicylate are not extensively documented in publicly available literature, this document outlines a robust theoretical framework based on established principles and studies of analogous compounds, such as methyl and butyl salicylate. This guide is intended to serve as a foundational resource for researchers initiating theoretical investigations into the stability of this compound and related ester-containing active pharmaceutical ingredients.

This compound, the ester of salicylic (B10762653) acid and propanol, finds application in cosmetics and topical formulations for its fragrance and potential therapeutic properties.[1] Understanding its stability is paramount for ensuring product efficacy, safety, and shelf-life. Degradation can lead to loss of the active ingredient and the formation of potentially irritating byproducts. Theoretical studies, primarily employing quantum chemistry methods, offer a powerful and cost-effective means to predict degradation pathways, reaction kinetics, and the influence of environmental factors on the stability of this compound.

Key Degradation Pathways of this compound

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. These processes can be modeled using computational chemistry to elucidate their mechanisms and predict their likelihood under various conditions.

Hydrolysis

Hydrolysis of the ester bond is a common degradation route for salicylate esters, leading to the formation of salicylic acid and propanol. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of salicylic acid and propanol.[2] Studies on butyl salicylate have shown this to be a bimolecular reaction mechanism.[2] The hydrolysis of methyl salicylate has also been shown to be expedited in an alkaline environment.[3]

Oxidation

The aromatic ring and the hydroxyl group of the salicylate moiety are susceptible to oxidation. Atmospheric oxygen and reactive oxygen species (ROS) can initiate degradation, particularly under exposure to light or in the presence of transition metal ions. Theoretical studies on the atmospheric oxidation of methyl salicylate initiated by chlorine radicals have been performed, suggesting that degradation can occur through an abstraction process.[4][5] Similar mechanisms can be postulated for this compound.

Computational Methodology for Stability Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure and reactivity of molecules.[2][6] It provides a good balance between computational cost and accuracy for studying reaction mechanisms and kinetics.

Generalized Experimental Protocol for DFT Calculations

The following protocol outlines a typical workflow for the theoretical investigation of this compound stability using DFT.

-

Geometry Optimization:

-

The initial 3D structures of this compound, reactants (e.g., H₂O, H₃O⁺, OH⁻, O₂), transition states, intermediates, and products are constructed.

-

Geometry optimization is performed to find the lowest energy conformation for each species. A commonly used functional for this purpose is B3LYP or M06-2X, with a basis set such as 6-311++G(d,p).[4][5]

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometries.

-

The absence of imaginary frequencies confirms that the structures correspond to energy minima (reactants, intermediates, products).

-

A single imaginary frequency confirms a structure as a first-order saddle point, representing a transition state.

-

The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Transition State Searching:

-

Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization can be used to locate the transition state structures connecting reactants and products.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

-

-

Energy Profile and Kinetic Parameter Calculation:

-

Single-point energy calculations with a larger basis set can be performed on the optimized geometries to obtain more accurate electronic energies.

-

The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants.

-

The reaction enthalpy (ΔH) and Gibbs free energy (ΔG) are calculated to determine the thermodynamic favorability and spontaneity of the reaction.

-

Rate constants (k) can be calculated using Transition State Theory (TST), often incorporating a tunneling correction.

-

Illustrative Data Presentation

A theoretical study on the stability of this compound would generate quantitative data that can be summarized in tables for comparative analysis. The following tables are illustrative examples of the type of data that would be produced.

Table 1: Calculated Thermodynamic Parameters for this compound Hydrolysis

| Reaction Pathway | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Acid-Catalyzed Hydrolysis | Value | Value | Value |

| Base-Catalyzed Hydrolysis | Value | Value | Value |

Note: These are placeholder values. A computational study would provide the actual calculated energies.